molecular formula C14H11FN2OS B2752134 N-(cyanomethyl)-N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide CAS No. 1252203-11-4

N-(cyanomethyl)-N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B2752134
CAS No.: 1252203-11-4
M. Wt: 274.31
InChI Key: VSGGALFJKQVANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(cyanomethyl)-N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide” is a complex organic compound. Based on its name, it likely contains a benzothiophene group (a bicyclic compound with a benzene ring fused to a thiophene ring), a cyclopropyl group (a three-carbon ring), and a carboxamide group (a carbonyl group attached to an amine) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-cyanoacetamides, can be synthesized through various methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques, such as thermal analysis, spectroscopy, and chromatography .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c15-11-2-1-3-12-10(11)8-13(19-12)14(18)17(7-6-16)9-4-5-9/h1-3,8-9H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGGALFJKQVANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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